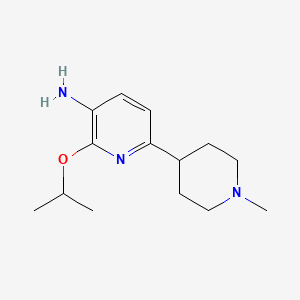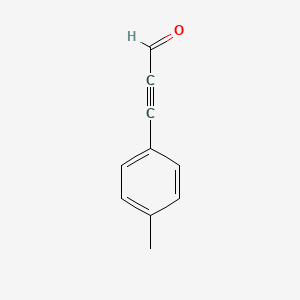
3-(Piperidin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The quinoline structure is known for its presence in various biologically active molecules, making this compound a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)quinoline typically involves the reaction of quinoline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated quinoline reacts with piperidine under basic conditions. For example, 3-chloroquinoline can be reacted with piperidine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions: 3-(Piperidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
科学的研究の応用
3-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Piperidin-4-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, making the compound a potential candidate for drug development .
類似化合物との比較
Quinoline: A parent compound with a similar structure but without the piperidine ring.
Piperidine: A simple heterocyclic compound without the quinoline moiety.
4-(Quinolin-2-yl)piperidine: A structural isomer with the quinoline attached at a different position.
Uniqueness: 3-(Piperidin-4-yl)quinoline is unique due to the combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile scaffold for drug discovery .
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
3-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2 |
InChIキー |
QPKDKINDDXWEPS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)


![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)






![1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8747982.png)

